molecular formula C16H13FN2O2S2 B2719344 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034269-20-8

2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2719344
CAS No.: 2034269-20-8
M. Wt: 348.41
InChI Key: GEEAMYZWLIPBIA-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a 2-fluorophenyl group linked via a methyl bridge to a pyridine ring substituted at position 2 with a thiophen-3-yl moiety. Its structure combines sulfonamide functionality with heterocyclic systems (pyridine and thiophene), which are common in pharmaceuticals and agrochemicals due to their electronic and steric properties.

Properties

IUPAC Name

2-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEAMYZWLIPBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of sulfonamide derivatives, including 2-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide. These compounds have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

In a study assessing the antimicrobial characteristics of similar compounds, it was found that these sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported to be around 32 µg/mL against Staphylococcus aureus and Escherichia coli .

2. Antiviral Potential

Compounds with similar structures have shown promising antiviral activity, particularly against Hepatitis C Virus (HCV). For instance, derivatives of this sulfonamide were tested in vitro and exhibited significant antiviral effects with effective concentrations (EC50) in the low micromolar range . This suggests potential applications in developing antiviral therapies.

3. Anti-inflammatory Properties

The anti-inflammatory potential of compounds like this compound has also been explored. Similar sulfonamides have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. IC50 values for COX inhibition often range from 44.81 to 55.65 µg/mL .

Summary of Biological Activities

Activity Type Target Organisms/Enzymes Reported Efficacy
AntimicrobialStaphylococcus aureus, Escherichia coliMIC ~ 32 µg/mL
AntiviralHepatitis C VirusEC50 ~ 31.9 µM
Anti-inflammatoryCOX enzymesIC50 ~ 44.81 - 55.65 µg/mL

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates through coupling reactions such as Suzuki-Miyaura coupling . The introduction of the thiophene and pyridine moieties is critical for enhancing biological activity.

Case Studies

Study 1: Antimicrobial Screening

In a controlled laboratory setting, derivatives similar to this compound were screened against various bacterial strains. The results indicated significant efficacy against resistant strains, highlighting the compound's potential as a basis for new antimicrobial agents .

Study 2: Antiviral Efficacy Testing

A derivative was tested for its antiviral properties against HCV in cell culture models. The findings revealed an EC50 value indicating considerable antiviral activity compared to existing treatments, suggesting its potential use in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound 1 : 4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863511-95-9)
  • Structure : Features a thiazole ring (instead of thiophene) and a pyridin-3-yl group. The sulfonamide is attached to a 4-fluorophenyl ring via an ethyl linker.
  • Key Differences: Heterocycle: Thiazole (N-containing) vs. thiophene (S-only). Linker: Ethyl vs. methyl bridge, affecting flexibility and steric bulk. Substituent Position: Pyridine at position 3 vs. position 2 in the target compound.
  • Relevance : Demonstrates how heterocycle choice impacts electronic properties and solubility .
Compound 2 : N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Structure: Pyridine ring substituted with an anilino group (phenylamine) at position 2 and a 4-methylbenzenesulfonamide at position 3.
  • Key Differences: Substituents: Lacks fluorine and thiophene; includes a methylbenzene sulfonamide and aniline.
  • Synthesis : Prepared via condensation of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, a common sulfonamide derivatization method .
Compound 3 : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Structure: A complex hybrid of pyrazolo-pyrimidine, chromenone, and benzenesulfonamide with dual fluorine substituents.
  • Key Differences: Core Structure: Pyrazolo-pyrimidine and chromenone systems vs. pyridine-thiophene.
  • Physical Data : Melting point 175–178°C; molecular weight 589.1 g/mol .

Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogues suggest:

  • Molecular Weight : Estimated ~390–420 g/mol (based on structural similarity to Compound 1 and 2).
  • Polarity : Thiophene’s lower polarity compared to thiazole may reduce aqueous solubility but enhance membrane permeability.
  • Thermal Stability : Fluorine substituents generally increase melting points (e.g., Compound 3: 175–178°C) .

Functional Group Impact

  • Sulfonamide Group : Enhances hydrogen-bonding capacity and acidity (pKa ~10–11), critical for target binding in enzymes or receptors.
  • Fluorine : Electron-withdrawing effects stabilize adjacent groups and modulate lipophilicity.
  • Heterocycles :
    • Thiophene : Contributes to π-stacking interactions; less polar than thiazole.
    • Pyridine : Basic nitrogen can protonate under physiological conditions, influencing solubility and interaction profiles.

Biological Activity

2-Fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits structural features that may confer unique interactions with biological targets, making it a candidate for further investigation in drug discovery.

Chemical Structure and Properties

The compound's molecular formula is C17H16FN2O2SC_{17}H_{16}FN_2O_2S, and it features a fluorine atom, a thiophene ring, and a pyridine moiety. These structural components are significant as they influence the compound's solubility, lipophilicity, and overall biological activity.

Property Value
Molecular FormulaC₁₇H₁₆FN₂O₂S
Molecular Weight348.38 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atom may enhance binding affinity to target proteins due to increased electronegativity, while the aromatic rings provide hydrophobic interactions that stabilize binding.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation or apoptosis.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, impacting signaling pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives with similar structural motifs have shown effective inhibition against viral replication in cell cultures, suggesting that this compound may also possess antiviral activity.

Antibacterial Activity

Studies have demonstrated that sulfonamide derivatives can exhibit significant antibacterial effects. For example, compounds with structural similarities have been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations (IC50 values ranging from 0.003 to 0.046 μg/mL) .

Case Studies

  • Antiviral Efficacy : In a study focusing on N-Heterocycles as antiviral agents, compounds structurally related to this compound were shown to inhibit reverse transcriptase activity effectively . The EC50 values for these compounds ranged from 130 to 263 μM.
  • Antibacterial Testing : Another investigation into thiazole derivatives highlighted the antibacterial potency of related compounds against Escherichia coli and Staphylococcus aureus, with MIC values demonstrating effectiveness at concentrations lower than commonly used antibiotics .

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